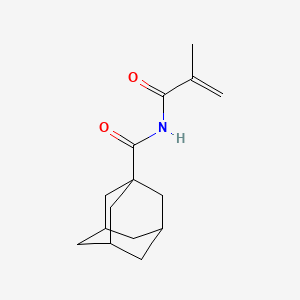
N-methacryloyladamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methacryloyladamantane-1-carboxamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is known for its unique structure, which includes an adamantane core, a methacryloyl group, and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methacryloyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride . The general reaction scheme is as follows:
- Dissolve adamantane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-methacryloyladamantane-1-carboxamide can undergo various chemical reactions, including:
Polymerization: The methacryloyl group allows the compound to participate in free-radical polymerization, forming polymers with unique properties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Polymerization: Polymers with methacryloyladamantane units.
Hydrolysis: Adamantane-1-carboxylic acid and methacrylamide.
Substitution: Various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
N-methacryloyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
Biology: Investigated for its potential as a drug delivery vehicle due to its stability and biocompatibility.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N-methacryloyladamantane-1-carboxamide depends on its application. In polymerization, the methacryloyl group undergoes free-radical polymerization to form long polymer chains. In biological applications, the adamantane core provides stability and facilitates interactions with biological molecules, potentially targeting specific pathways or receptors .
Vergleich Mit ähnlichen Verbindungen
N-methacryloyladamantane-1-carboxamide can be compared with other methacryloyl and adamantane derivatives:
Methacryloyl derivatives: Compounds like methacryloyl chloride and methacrylic acid share the methacryloyl group but lack the adamantane core, resulting in different properties and applications.
Adamantane derivatives: Compounds like adamantane-1-carboxylic acid and 1-adamantylamine share the adamantane core but lack the methacryloyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in the combination of the methacryloyl group and the adamantane core, providing a balance of reactivity and stability that is valuable in various applications .
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
N-(2-methylprop-2-enoyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-9(2)13(17)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1,3-8H2,2H3,(H,16,17,18) |
InChI-Schlüssel |
ORNGQWRZYYXPFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















